Ribociclib succinate

Catalog No.
S002726
CAS No.
1374639-75-4
M.F
C27H36N8O5
M. Wt
552.636
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ribociclib succinate

CAS Number

1374639-75-4

Product Name

Ribociclib succinate

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C27H36N8O5

Molecular Weight

552.636

InChI

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)

InChI Key

NHANOMFABJQAAH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ribociclib succinate; LEE011-BBA; LEE011 succinate; LEE011; LEE-011; LEE 011; LEE011A; LEE-011A; LEE 011A; Kisqali;

Description

The exact mass of the compound Ribociclib succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of action in cancer cell proliferation

Ribociclib succinate belongs to a class of drugs known as cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes that play a crucial role in regulating cell division. Ribociclib specifically targets CDK4 and CDK6, which are involved in promoting cell cycle progression from G1 to S phase. By inhibiting these enzymes, ribociclib disrupts the cell cycle and prevents cancer cells from proliferating [1].

This mechanism is particularly relevant in hormone receptor-positive breast cancers, where estrogen signaling can drive the activity of CDK4/6.

[1] - Phase I Study of Ribociclib (LEE011) in Combination With Letrozole in Advanced Breast Cancer )

Combination therapies with ribociclib succinate

A significant area of research focuses on the effectiveness of ribociclib in combination with other cancer therapies. Studies have shown promising results when combining ribociclib with hormonal therapies like letrozole or exemestane in postmenopausal women with advanced or metastatic hormone receptor-positive breast cancer [2, 3].

Current research is exploring the potential of combining ribociclib with other targeted therapies or chemotherapies to improve treatment outcomes and potentially overcome resistance mechanisms.

[2] - Ribociclib plus letrozole versus letrozole as first-line therapy for HR-positive, advanced breast cancer (MONARCH 2): a randomised, double-blind, phase 3 trial The Lancet:

[3] - First-Line Therapy with Ribociclib in Combination with Fulvestrant for HR-Positive, Advanced Breast Cancer (MONARCH 3): A Pivotal Phase III Trial Journal of Clinical Oncology:

Exploring applications beyond breast cancer

While currently approved for hormone receptor-positive breast cancer, research is investigating the potential of ribociclib in other cancer types. Studies are ongoing to evaluate its efficacy in cancers like pancreatic ductal adenocarcinoma, endometrial cancer, and mantle cell lymphoma [4, 5, 6].

These investigations aim to determine if ribociclib's CDK4/6 inhibitory action can be beneficial in other cancers with similar cell cycle dependencies.

[4] - Ribociclib for Patients with Advanced Pancreatic Ductal Adenocarcinoma: A Phase Ib/II Trial (KEYNOTE-169) Journal of Clinical Oncology:

[5] - A Phase Ib Trial of Ribociclib in Combination with Letrozole in Patients with Advanced Endometrial Cancer Following Platinum-Based Chemotherapy Progression

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ribociclib succinate

Use Classification

Human drugs -> Kisqali -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548818/ PubMed PMID: 31644125.
2: Bellet M, Ahmad F, Villanueva R, Valdivia C, Palomino-Doza J, Ruiz A, Gonzàlez X, Adrover E, Azaro A, Valls-Margarit M, Parra JL, Aguilar J, Vidal M, Martín A, Gavilá J, Escrivá-de-Romaní S, Perelló A, Hernando C, Lahuerta A, Zamora P, Reyes V, Alcalde M, Masanas H, Céliz P, Ruíz I, Gil M, Seguí MÀ, de la Peña L. Palbociclib and ribociclib in breast cancer: consensus workshop on the management of concomitant medication. Ther Adv Med Oncol. 2019 May 10;11:1758835919833867. doi: 10.1177/1758835919833867. eCollection 2019. Review. PubMed PMID: 31205497; PubMed Central PMCID: PMC6535716.
3: Poratti M, Marzaro G. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Eur J Med Chem. 2019 Jun 15;172:143-153. doi: 10.1016/j.ejmech.2019.03.064. Epub 2019 Apr 4. Review. PubMed PMID: 30978559.
4: Eggersmann TK, Degenhardt T, Gluz O, Wuerstlein R, Harbeck N. CDK4/6 Inhibitors Expand the Therapeutic Options in Breast Cancer: Palbociclib, Ribociclib and Abemaciclib. BioDrugs. 2019 Apr;33(2):125-135. doi: 10.1007/s40259-019-00337-6. Review. PubMed PMID: 30847853.
5: Petrelli F, Ghidini A, Pedersini R, Cabiddu M, Borgonovo K, Parati MC, Ghilardi M, Amoroso V, Berruti A, Barni S. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Breast Cancer Res Treat. 2019 Apr;174(3):597-604. doi: 10.1007/s10549-019-05133-y. Epub 2019 Jan 18. Review. PubMed PMID: 30659432.
6: Ribociclib for breast cancer. Aust Prescr. 2018 Oct;41(5):172. doi: 10.18773/austprescr.2018.058. Epub 2018 Oct 2. Review. PubMed PMID: 30410218; PubMed Central PMCID: PMC6202289.
7: Büyükkaramikli NC, de Groot S, Riemsma R, Fayter D, Armstrong N, Portegijs P, Duffy S, Kleijnen J, Al MJ. Ribociclib with an Aromatase Inhibitor for Previously Untreated, HR-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2019 Feb;37(2):141-153. doi: 10.1007/s40273-018-0708-4. Review. PubMed PMID: 30194622; PubMed Central PMCID: PMC6386053.
8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500944/ PubMed PMID: 30000003.
9: Laderian B, Fojo T. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib. Semin Oncol. 2017 Dec;44(6):395-403. doi: 10.1053/j.seminoncol.2018.03.006. Epub 2018 Mar 26. Review. PubMed PMID: 29935901.
10: Burris HA 3rd. Ribociclib for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Expert Rev Anticancer Ther. 2018 Mar;18(3):201-213. doi: 10.1080/14737140.2018.1435275. Epub 2018 Feb 19. Review. PubMed PMID: 29457921.
11: Edessa D, Sisay M. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2- metastatic breast cancer: a focus on ribociclib. Breast Cancer (Dove Med Press). 2017 Dec 6;9:567-579. doi: 10.2147/BCTT.S150540. eCollection 2017. Review. PubMed PMID: 29263697; PubMed Central PMCID: PMC5726365.
12: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub 2017 Sep 18. Review. PubMed PMID: 28875723.
13: López-Tarruella S, Jerez Y, Márquez-Rodas I, Echavarria I, Martin M. Ribociclib for the treatment of advanced hormone receptor-positive, HER2-negative breast cancer. Future Oncol. 2017 Oct;13(24):2137-2149. doi: 10.2217/fon-2017-0183. Epub 2017 Jul 31. Review. PubMed PMID: 28758424.
14: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017 Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review. PubMed PMID: 28741274.
15: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi: 10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.
16: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi: 10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.
17: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi: 10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928; PubMed Central PMCID: PMC5727901.
18: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016 Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID: 27493615; PubMed Central PMCID: PMC4960359.

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